Omeprazole sulfide-d3

Beschreibung

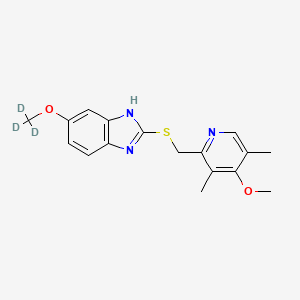

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-6-(trideuteriomethoxy)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2S/c1-10-8-18-15(11(2)16(10)22-4)9-23-17-19-13-6-5-12(21-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XURCIPRUUASYLR-HPRDVNIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CSC2=NC3=C(N2)C=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC2=C(C=C1)N=C(N2)SCC3=NC=C(C(=C3C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40662161 | |

| Record name | 2-{[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}-6-[(~2~H_3_)methyloxy]-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

922730-98-1 | |

| Record name | 2-{[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}-6-[(~2~H_3_)methyloxy]-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 922730-98-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Omeprazole sulfide-d3 chemical structure

Technical Guide: Omeprazole Sulfide-d3

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of this compound, a deuterated analog of an active metabolite of Omeprazole. It is primarily utilized as an internal standard for the precise quantification of Omeprazole sulfide (B99878) in various biological matrices using mass spectrometry-based assays.[1][2][3] This guide details its chemical structure, physicochemical properties, typical analytical methodologies, and its role in metabolic studies. The information is intended to support professionals in drug metabolism, pharmacokinetics, and analytical chemistry.

Chemical Identity and Physicochemical Properties

This compound is the isotopically labeled version of Omeprazole sulfide, a key metabolite of the proton pump inhibitor Omeprazole.[3][4] The deuterium (B1214612) labeling provides a distinct mass signature, making it an ideal internal standard for bioanalytical studies.[3]

Data Summary

The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Citation(s) |

| IUPAC Name | 2-[[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfanyl]-6-(trideuteriomethoxy)-1H-benzimidazole | [5] |

| Synonyms | OMEP sulfide-d3, OMP sulfide-d3, Ufiprazole-d3, Pyrmetazole-d3 | [1][2] |

| CAS Number | 922730-98-1 | [5][6][7][8] |

| Molecular Formula | C₁₇H₁₆D₃N₃O₂S | [1][2][6][8][9] |

| Molecular Weight | 332.4 g/mol | [1][2][5] |

| Exact Mass | 332.13862827 Da | [5] |

| Appearance | Solid; Pale yellow or White to off-white powder | [2][6][10] |

| Purity | Typically ≥98%; ≥99% deuterated forms (d1-d3) | [1][2][6] |

| Solubility | Soluble in Acetonitrile (B52724), Chloroform, DMSO, DMF, Ethanol | [1][2][10] |

| InChI | InChI=1S/C17H19N3O2S/c1-10-8-18-15(11(2)16(10)22-4)9-23-17-19-13-6-5-12(21-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)/i3D3 | [5] |

| InChIKey | XURCIPRUUASYLR-HPRDVNIFSA-N | [5] |

| SMILES | [2H]C([2H])([2H])OC1=CC2=C(C=C1)N=C(N2)SCC3=NC=C(C(=C3C)OC)C | [5] |

Chemical Structure and Synthesis

Chemical Structure

The chemical structure of this compound consists of a benzimidazole (B57391) ring linked to a pyridine (B92270) ring through a methylsulfanyl bridge. The deuterium atoms are located on the methoxy (B1213986) group attached to the benzimidazole moiety.

Caption: 2D Chemical Structure of this compound.

General Synthesis Pathway

Omeprazole sulfide is a key intermediate in the synthesis of Omeprazole.[10][11] The synthesis generally involves the coupling of a substituted benzimidazole moiety with a substituted pyridine moiety. The deuterated analog is synthesized by utilizing a deuterated starting material, specifically 6-(methoxy-d3)-1H-benzimidazole-2-thiol.

Caption: General synthesis workflow for this compound.

Experimental Protocols and Methodologies

This compound's primary application is as an internal standard (IS) for the quantification of its non-labeled counterpart in biological samples by LC-MS or GC-MS.[1][2][3]

Quantification of Omeprazole Sulfide using LC-MS/MS

This protocol outlines a general methodology for using this compound as an internal standard. Specific parameters must be optimized for the particular instrument and matrix.

Objective: To quantify Omeprazole sulfide in a plasma sample.

Materials:

-

Blank plasma

-

Omeprazole sulfide (analytical standard)

-

This compound (internal standard)

-

Acetonitrile (ACN)

-

Formic Acid

-

Water (LC-MS grade)

-

HPLC or UPLC system coupled to a tandem mass spectrometer (MS/MS)

Protocol:

-

Preparation of Stock Solutions:

-

Prepare a 1 mg/mL stock solution of Omeprazole sulfide and this compound (IS) in methanol (B129727) or acetonitrile.

-

-

Preparation of Calibration Standards and Quality Controls (QCs):

-

Serially dilute the Omeprazole sulfide stock solution to prepare calibration standards at various concentrations (e.g., 1-1000 ng/mL) by spiking into blank plasma.

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the IS working solution (e.g., 500 ng/mL this compound).

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 12,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

LC Conditions (Example):

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: A suitable gradient to separate the analyte from matrix components (e.g., start at 10% B, ramp to 90% B).

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

-

MS/MS Conditions (Example):

-

Ionization Mode: Electrospray Ionization Positive (ESI+)

-

MRM Transitions: Monitor specific precursor-to-product ion transitions.

-

Optimize collision energy and other MS parameters for maximum signal intensity.

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the calibration standards.

-

Use a weighted (e.g., 1/x²) linear regression to fit the curve.

-

Determine the concentration of Omeprazole sulfide in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Caption: Workflow for quantification using this compound as an internal standard.

Application and Biological Context

Primary Application

The primary role of this compound is as a stable isotope-labeled internal standard.[3] Its use is critical in pharmacokinetic studies that require accurate measurement of Omeprazole sulfide concentrations over time following the administration of Omeprazole. Because it co-elutes with the unlabeled analyte and behaves similarly during sample extraction and ionization, it effectively corrects for matrix effects and variations in instrument response, leading to high precision and accuracy.[13]

Biological Significance

Omeprazole is metabolized in the liver primarily by cytochrome P450 enzymes, specifically CYP2C19 and CYP3A4.[14] Omeprazole sulfide is an active metabolite formed through this process.[1][4] Understanding the formation and clearance of this metabolite is important for evaluating the overall disposition of the parent drug. Omeprazole sulfide itself has been reported to be a direct-acting inhibitor of CYP2C19.[10]

Caption: Metabolic conversion of Omeprazole to Omeprazole Sulfide.

References

- 1. This compound | Cayman Chemical | Biomol.com [biomol.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. 2-(((4-Methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfanyl)-6-((~2~H_3_)methyloxy)-1H-benzimidazole | C17H19N3O2S | CID 45040155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. esschemco.com [esschemco.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Omeprazole Sulphide-D3 - Acanthus Research [acanthusresearch.com]

- 9. clearsynth.com [clearsynth.com]

- 10. Omeprazole sulfide - CAS-Number 73590-85-9 - Order from Chemodex [chemodex.com]

- 11. scispace.com [scispace.com]

- 12. lcms.cz [lcms.cz]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

Synthesis Pathway for Omeprazole Sulfide-d3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for Omeprazole (B731) sulfide-d3, a deuterated analog of a key intermediate in the production of Omeprazole. This document details the necessary precursors, step-by-step experimental protocols, and relevant quantitative data to facilitate its synthesis in a laboratory setting.

Introduction

Omeprazole sulfide (B99878), also known as pyrmetazole, is the direct precursor to the proton pump inhibitor Omeprazole. The deuterated version, Omeprazole sulfide-d3, is a valuable tool in pharmaceutical research, particularly in metabolic studies and as an internal standard for pharmacokinetic analyses due to the kinetic isotope effect. The incorporation of three deuterium (B1214612) atoms on the methoxy (B1213986) group of the benzimidazole (B57391) ring allows for precise tracking and quantification in biological systems.

The synthesis of this compound is a multi-step process that begins with the preparation of a deuterated benzimidazole precursor, followed by a condensation reaction with a substituted pyridine (B92270) derivative.

Overall Synthesis Pathway

The synthesis of this compound can be conceptually divided into two primary stages:

-

Synthesis of the deuterated key intermediate: 5-(Methoxy-d3)-2-mercaptobenzimidazole.

-

Condensation reaction: Coupling of 5-(Methoxy-d3)-2-mercaptobenzimidazole with 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride to yield the final product, this compound.

Below is a graphical representation of the overall synthetic workflow.

Experimental Protocols

This section provides detailed methodologies for the key experimental steps in the synthesis of this compound.

Protocol 1: Synthesis of 5-(Methoxy-d3)-2-mercaptobenzimidazole

This procedure outlines the cyclization of 4-(methoxy-d3)-1,2-diaminobenzene with carbon disulfide to form the deuterated mercaptobenzimidazole intermediate.[1]

Materials:

-

4-(methoxy-d3)-1,2-diaminobenzene

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (KOH)

-

Ethanol

-

Water

-

Hydrochloric acid (for acidification)

-

Dichloromethane (B109758) (CH₂Cl₂)

Procedure:

-

In a reaction vessel equipped for reflux, dissolve potassium hydroxide in a mixture of ethanol and water.

-

Add carbon disulfide to the ethanolic potassium hydroxide solution and stir the mixture at room temperature for 30 minutes.

-

Cool the reaction mixture to 0°C using an ice bath.

-

Slowly add the pre-synthesized 4-(methoxy-d3)-1,2-diaminobenzene to the reaction mixture.

-

The reaction mixture is then heated to reflux and maintained for 4 hours.

-

After reflux, the reaction is allowed to cool to room temperature and stirred overnight.

-

The solvent is removed under reduced pressure.

-

The residue is diluted with water and dichloromethane.

-

The aqueous layer is separated and acidified to a pH of 4.

-

The resulting precipitate is collected by filtration, washed with water, and dried to yield 5-(Methoxy-d3)-2-mercaptobenzimidazole.

Protocol 2: Synthesis of this compound

This protocol details the condensation of the deuterated intermediate with the pyridine derivative to form the final product.[2][3]

Materials:

-

5-(Methoxy-d3)-2-mercaptobenzimidazole

-

2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride[4]

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

Procedure:

-

In a suitable reaction vessel, dissolve sodium hydroxide in ethanol with heating to approximately 70-90°C.

-

To the dissolved sodium hydroxide solution, add 5-(Methoxy-d3)-2-mercaptobenzimidazole and reflux until it dissolves completely.

-

Cool the reaction mixture to below 10°C.

-

In a separate vessel, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride in water.

-

Slowly add the aqueous solution of the pyridine derivative to the cooled benzimidazole solution.

-

Allow the reaction temperature to rise to 30°C and maintain for 4 hours.

-

After the incubation period, cool the mixture to 10°C and add a larger volume of water.

-

Stir the resulting mixture for 12 hours to facilitate precipitation.

-

Collect the precipitated white solid by suction filtration.

-

Dry the solid to obtain this compound.

Data Presentation

The following tables summarize the quantitative data for the synthesis of the non-deuterated Omeprazole sulfide, which can be used as a reference for the synthesis of its deuterated analog.

Table 1: Reactant Quantities for Omeprazole Sulfide Synthesis [2][5]

| Reactant | Molecular Weight ( g/mol ) | Moles | Mass (g) |

| 2-Mercapto-5-methoxybenzimidazole | 180.23 | 0.10 | 17.8 |

| 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine HCl | 222.11 | 0.09 | 20.0 |

| Sodium Hydroxide | 40.00 | 0.13 | 5.0 |

Table 2: Reaction Conditions and Yield for Omeprazole Sulfide Synthesis [2][5]

| Parameter | Value |

| Solvent | Ethanol and Water |

| Reaction Temperature | 30°C |

| Reaction Time | 4 hours |

| Product Appearance | White solid |

| Yield | Up to 96% |

Purification and Characterization

Purification:

The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and diethyl ether, or acetonitrile.[2][6]

Characterization:

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and the location and incorporation of deuterium atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the isotopic enrichment.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedure for the synthesis of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. WO2010134099A1 - One pot process for preparing omeprazole and related compounds - Google Patents [patents.google.com]

- 4. 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride | C9H13Cl2NO | CID 11694258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Omeprazole synthesis - chemicalbook [chemicalbook.com]

- 6. CN116410178B - A preparation method of omeprazole sulfide - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Omeprazole Sulfide-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omeprazole (B731) sulfide-d3 is the deuterated form of omeprazole sulfide (B99878), a primary metabolite of the widely prescribed proton pump inhibitor, omeprazole. Its isotopic labeling makes it an invaluable tool in pharmacokinetic and metabolic studies, serving as an internal standard for the accurate quantification of omeprazole and its metabolites in biological matrices. This technical guide provides a comprehensive overview of the physical and chemical properties of Omeprazole sulfide-d3, along with detailed experimental protocols and relevant biological context.

Chemical and Physical Properties

This compound is a stable, isotopically labeled compound that is structurally analogous to its non-deuterated counterpart. The deuterium (B1214612) atoms are typically located on the methoxy (B1213986) group of the benzimidazole (B57391) ring, providing a distinct mass difference for mass spectrometry-based detection.

General Properties

| Property | Value | Source(s) |

| Chemical Name | 6-(methoxy-d3)-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole | [1][2] |

| Synonyms | OMEP sulfide-d3, OMP sulfide-d3, OMZ sulfide-d3, Pyrmetazole-d3, Ufiprazole-d3 | [2] |

| CAS Number | 922730-98-1 | [1][3] |

| Appearance | Pale yellow solid | [3] |

Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₁₆D₃N₃O₂S | [2][3] |

| Molecular Weight | 332.44 g/mol | [3] |

| Exact Mass | 332.13862827 Da | [1] |

| Melting Point | Not experimentally determined for d3 variant. (Non-deuterated form: 115-124 °C) | [4][5] |

| Boiling Point | Data not available (likely decomposes) | |

| Solubility | Soluble in Acetonitrile, Chloroform, DMSO, DMF, Ethanol, and Methanol. | [2][4][5][6] |

| Purity (by HPLC) | ≥98.6% | [3] |

Spectral Data

Mass Spectrometry

Mass spectrometry is a critical technique for the identification and quantification of this compound, leveraging its mass difference from the endogenous sulfide.

-

Electrospray Ionization (ESI-MS): In positive ion mode, this compound typically forms a protonated molecular ion [M+H]⁺.

-

Expected [M+H]⁺: m/z 333.14[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the chemical structure of this compound. While a detailed spectrum with peak assignments is not publicly available, Certificates of Analysis confirm that the ¹H NMR spectrum is consistent with the expected structure. The absence of a signal for the methoxy protons on the benzimidazole ring and the integration of other signals would confirm the deuteration.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of this compound, based on established procedures for omeprazole and its analogues.

Synthesis of this compound

The synthesis of this compound follows a similar pathway to its non-deuterated analogue, involving a nucleophilic substitution reaction. A deuterated starting material is required.

Reaction Scheme:

Synthesis of this compound.

Materials:

-

5-(methoxy-d3)-2-mercapto-1H-benzimidazole

-

2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride

-

Sodium hydroxide (B78521) (NaOH)

-

Ethanol

-

Water

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

In a reaction vessel, dissolve sodium hydroxide in ethanol.

-

Add 5-(methoxy-d3)-2-mercapto-1H-benzimidazole to the solution and stir until dissolved.

-

In a separate vessel, dissolve 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride in ethanol.

-

Slowly add the pyridine (B92270) derivative solution to the benzimidazole solution.

-

Allow the reaction to proceed at room temperature for several hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Add dichloromethane and wash the organic layer sequentially with water and saturated sodium chloride solution.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization or column chromatography.[7]

Analytical Methods

High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the standard method for the analysis and quantification of this compound.

3.2.1. High-Performance Liquid Chromatography (HPLC)

-

Instrumentation: HPLC system with a UV-Vis or Diode Array Detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[8]

-

Mobile Phase: A gradient or isocratic elution using a mixture of a buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate (B1210297) buffer, pH 7.2-7.6) and an organic modifier (e.g., acetonitrile).[8][9][10]

-

Flow Rate: Typically 1.0 mL/min.[8]

-

Column Temperature: Maintained at a constant temperature, for instance, 30 °C.[9]

-

Detection Wavelength: 302 nm.[10]

-

Injection Volume: 10-20 µL.[9]

Sample Preparation:

-

Accurately weigh and dissolve the this compound standard or sample in the mobile phase or a suitable solvent (e.g., methanol) to a known concentration.[9]

-

For biological samples, a protein precipitation step followed by centrifugation is necessary before injection.[11][12]

3.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity for the quantification of this compound in complex matrices.

-

Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[11][12]

-

Ionization Mode: ESI in positive mode is typically used.[9]

-

Multiple Reaction Monitoring (MRM): The transition from the precursor ion (e.g., m/z 333.1) to a specific product ion is monitored for quantification.

-

Internal Standard: this compound is used as an internal standard for the quantification of endogenous omeprazole sulfide.

General workflow for LC-MS/MS analysis.

Biological Context and Mechanism of Action

This compound, as a metabolite of omeprazole, is situated within the broader context of proton pump inhibitors (PPIs).

Metabolic Pathway of Omeprazole

Omeprazole is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19 and CYP3A4. The formation of omeprazole sulfide is a reductive metabolic pathway.

Simplified metabolic pathway of omeprazole.

Mechanism of Action of Omeprazole (Parent Drug)

Omeprazole itself is a prodrug that, in the acidic environment of the gastric parietal cells, is converted to its active form, a sulfenamide. This active metabolite forms a covalent disulfide bond with cysteine residues on the H⁺/K⁺-ATPase (proton pump), irreversibly inhibiting its function. This blockage of the proton pump is the final step in gastric acid secretion, leading to a profound and long-lasting reduction in stomach acidity.[13][14]

While omeprazole sulfide is a major metabolite, it is generally considered to have significantly less or no proton pump inhibiting activity compared to the parent drug. There is some research suggesting that thioether derivatives may possess anti-inflammatory properties and could have different interactions with receptors, but a specific signaling pathway for omeprazole sulfide has not been elucidated.[15] Its primary significance in a research context remains its use as a stable isotope-labeled internal standard.

Conclusion

This compound is a critical analytical tool for researchers in drug metabolism and pharmacokinetics. Its well-defined physical and chemical properties, coupled with robust analytical methodologies, enable the precise and accurate quantification of omeprazole and its metabolites. While the direct biological activity of the sulfide metabolite is not fully characterized, its role as an internal standard is indispensable for the development and evaluation of proton pump inhibitors and related therapeutic agents. This guide provides a foundational understanding for scientists and professionals working with this important compound.

References

- 1. 2-(((4-Methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfanyl)-6-((~2~H_3_)methyloxy)-1H-benzimidazole | C17H19N3O2S | CID 45040155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. esschemco.com [esschemco.com]

- 4. Omeprazole sulfide - CAS-Number 73590-85-9 - Order from Chemodex [chemodex.com]

- 5. Omeprazole Sulfide | 73590-85-9 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 6. caymanchem.com [caymanchem.com]

- 7. CN116410178B - A preparation method of omeprazole sulfide - Google Patents [patents.google.com]

- 8. molnar-institute.com [molnar-institute.com]

- 9. benchchem.com [benchchem.com]

- 10. scispace.com [scispace.com]

- 11. benchchem.com [benchchem.com]

- 12. shimadzu.com [shimadzu.com]

- 13. hmdb.ca [hmdb.ca]

- 14. Studies on the mechanism of action of omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Deuterium Labeling Position in Omeprazole Sulfide-d3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Omeprazole (B731) sulfide-d3, a deuterated analog of a key intermediate and metabolite of the proton pump inhibitor Omeprazole. The precise position of the three deuterium (B1214612) atoms is on the methoxy (B1213986) group attached to the benzimidazole (B57391) ring, specifically at the 6-position. This strategic labeling offers a valuable tool for various research applications, particularly in metabolic studies and as an internal standard for pharmacokinetic analyses. This document details the synthesis, physicochemical properties, and analytical methodologies pertinent to Omeprazole sulfide-d3, presenting quantitative data in structured tables and outlining experimental protocols.

Introduction

Omeprazole sulfide (B99878), also known as Pyrmetazole, is a crucial intermediate in the synthesis of Omeprazole and its enantiomer, Esomeprazole. It is also a significant metabolite of Omeprazole. The deuterated version, this compound, is a stable isotope-labeled compound that serves as an invaluable tool in drug metabolism and pharmacokinetic (DMPK) studies. The incorporation of deuterium at a specific molecular site allows for its use as an internal standard in quantitative bioanalysis by mass spectrometry, ensuring high accuracy and precision.

The confirmed deuterium labeling position in this compound is on the methoxy group of the benzimidazole moiety. This is chemically described as 6-(trideuteriomethoxy)-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole.[1]

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in Table 1. These properties are essential for its handling, formulation, and analytical characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 6-(trideuteriomethoxy)-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole | [1] |

| Synonyms | This compound, Ufiprazole-d3, Pyrmetazole-d3 | [2] |

| CAS Number | 922730-98-1 | [1] |

| Molecular Formula | C₁₇H₁₆D₃N₃O₂S | [2] |

| Molecular Weight | 332.44 g/mol | [1] |

| Appearance | Solid | |

| Solubility | Soluble in Acetonitrile and Chloroform | [2] |

Synthesis of this compound

The synthesis of this compound involves a multi-step process that begins with the preparation of the deuterated precursor, 5-(methoxy-d3)-2-mercaptobenzimidazole. This key intermediate is then coupled with the pyridine (B92270) moiety to yield the final product.

Logical Synthesis Pathway

The logical flow of the synthesis is depicted in the following diagram. The initial step is the synthesis of the deuterated benzimidazole core, which is then subjected to a nucleophilic substitution reaction with the chloromethyl pyridine derivative.

Caption: Logical workflow for the synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of 5-(methoxy-d3)-1H-benzo[d]imidazole-2-thiol

This protocol outlines the synthesis of the key deuterated intermediate.[3]

-

Materials: 4-(methoxy-d3)-1,2-diaminobenzene, Carbon disulfide (CS₂), Potassium hydroxide (B78521) (KOH), Ethanol (B145695).

-

Procedure:

-

In a reaction vessel equipped for reflux, dissolve potassium hydroxide in ethanol.

-

Add carbon disulfide to the ethanolic potassium hydroxide solution.

-

Cool the reaction mixture.

-

Slowly add the pre-synthesized 4-(methoxy-d3)-1,2-diaminobenzene to the reaction mixture.

-

Reflux the mixture for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and acidify to precipitate the product.

-

Filter, wash with water, and dry the precipitate to obtain 5-(methoxy-d3)-1H-benzo[d]imidazole-2-thiol.

-

Protocol 2: Synthesis of this compound

This procedure details the coupling reaction to form the final product, adapted from the synthesis of the non-deuterated analog.

-

Materials: 5-(methoxy-d3)-1H-benzo[d]imidazole-2-thiol, 2-(chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride, Sodium hydroxide (NaOH), Ethanol, Water.

-

Procedure:

-

In a suitable reaction vessel, dissolve sodium hydroxide in ethanol with heating.

-

To the dissolved sodium hydroxide solution, add 5-(methoxy-d3)-1H-benzo[d]imidazole-2-thiol and reflux until it dissolves.

-

Cool the reaction mixture to below 10°C.

-

In a separate vessel, dissolve 2-(chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride in water.

-

Slowly add the aqueous solution of the pyridine derivative to the cooled benzimidazole solution.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Upon completion, the product may precipitate. If not, the product can be extracted with a suitable organic solvent.

-

Filter the precipitate or isolate the product from the organic phase, wash, and dry to yield this compound.

-

Analytical Characterization

The identity and purity of this compound are confirmed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of this compound. A typical reversed-phase HPLC method can be adapted from the analysis of Omeprazole and its related substances.

Table 2: Representative HPLC Method Parameters

| Parameter | Condition | Reference |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | [4][5] |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile and a buffer (e.g., phosphate (B84403) buffer pH 7.4) | [5] |

| Flow Rate | 0.5 - 1.0 mL/min | [5] |

| Detection | UV at 302 nm | [5] |

| Injection Volume | 10 - 20 µL | [4] |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and isotopic purity of this compound. Electrospray ionization (ESI) is a common technique used for this analysis. The mass spectrum will show a molecular ion peak corresponding to the deuterated compound.

Table 3: Mass Spectrometry Data

| Parameter | Value | Reference |

| Molecular Ion [M+H]⁺ | m/z 333.1 | |

| Exact Mass | 332.1386 | [1] |

| Fragmentation Ions (of non-deuterated analog) | Key fragments of Omeprazole include m/z 198, which corresponds to the pyridinylmethyl moiety. | [2][6] |

The fragmentation pattern of this compound would be expected to be similar to its non-deuterated counterpart, with a 3-dalton mass shift in fragments containing the deuterated benzimidazole moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive method for confirming the position of the deuterium label. In the ¹H NMR spectrum of this compound, the singlet corresponding to the methoxy protons on the benzimidazole ring (typically around 3.8 ppm for the non-deuterated analog) will be absent. The ¹³C NMR spectrum will show a characteristic triplet for the deuterated methoxy carbon due to C-D coupling.

Table 4: Predicted NMR Data for this compound

| Nucleus | Expected Chemical Shift (δ, ppm) (based on non-deuterated analog) | Key Feature for d3-analog | Reference (for non-deuterated) |

| ¹H NMR | ~3.8 (s, 3H, -OCH₃ on benzimidazole) | Absence of this singlet | [1] |

| ~2.2-2.4 (s, 6H, -CH₃ on pyridine) | Presence of these singlets | [7] | |

| ~3.7 (s, 3H, -OCH₃ on pyridine) | Presence of this singlet | [7] | |

| ~4.4 (s, 2H, -S-CH₂-) | Presence of this singlet | ||

| Aromatic protons | Presence of aromatic signals | ||

| ¹³C NMR | ~56 (-OCH₃ on benzimidazole) | Triplet due to C-D coupling | [8][9] |

| Other aromatic and aliphatic carbons | Presence of corresponding signals | [8][9] |

Applications in Research and Development

This compound is primarily utilized in the following areas:

-

Internal Standard: It serves as an ideal internal standard for the quantification of Omeprazole sulfide in biological matrices (e.g., plasma, urine) using LC-MS/MS. Its chemical and physical properties are nearly identical to the analyte, but it is distinguishable by its mass, allowing for correction of variability during sample preparation and analysis.

-

Metabolic Studies: The deuterium labeling helps in tracing the metabolic fate of the methoxy group on the benzimidazole ring of Omeprazole and its sulfide metabolite. By comparing the metabolism of the deuterated and non-deuterated compounds, researchers can investigate the kinetic isotope effect and understand the role of specific metabolic pathways.

Conclusion

The deuterium labeling in this compound is definitively located on the methoxy group of the benzimidazole ring. This technical guide has provided a detailed overview of its synthesis, physicochemical characteristics, and analytical methodologies. The availability of this stable isotope-labeled compound is of significant value to the pharmaceutical research community, enabling more accurate and reliable studies in drug metabolism and pharmacokinetics.

Experimental Workflow Diagram

Caption: General experimental workflow from synthesis to application of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. banglajol.info [banglajol.info]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Determination of chemical shift anisotropy tensor and molecular correlation time of proton pump inhibitor omeprazole by solid state NMR measurements - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. go.drugbank.com [go.drugbank.com]

A Technical Deep Dive: Omeprazole-d3 versus Omeprazole Sulfide-d3 for Advanced Pharmaceutical Research

For Immediate Release

This technical guide provides an in-depth comparison of Omeprazole-d3 and Omeprazole (B731) sulfide-d3, two critical isotopically labeled compounds in pharmaceutical research and development. Tailored for researchers, scientists, and drug development professionals, this document elucidates the fundamental differences, applications, and technical specifications of these molecules, supported by detailed experimental protocols and visual workflows.

Core Distinctions and Physicochemical Properties

Omeprazole, a widely prescribed proton pump inhibitor, and its sulfide (B99878) metabolite are pivotal in understanding the drug's efficacy and metabolic fate.[1] Their deuterated analogues, Omeprazole-d3 and Omeprazole sulfide-d3, serve as indispensable internal standards in bioanalytical studies.[2][3] The primary distinction lies in the oxidation state of the sulfur atom within the benzimidazole (B57391) structure. Omeprazole-d3 possesses a sulfoxide (B87167) group, whereas this compound contains a sulfide (thioether) moiety.[1][2] This structural variance significantly influences their roles in research.

Deuterium labeling, typically on the methoxy (B1213986) group of the benzimidazole ring, imparts a higher molecular weight without altering the chemical properties, making them ideal for mass spectrometry-based quantification.[1][4][5]

| Property | Omeprazole-d3 | This compound |

| Chemical Structure | Sulfoxide | Sulfide (Thioether) |

| Molecular Formula | C₁₇H₁₆D₃N₃O₃S[4] | C₁₇H₁₆D₃N₃O₂S[5] |

| Molecular Weight | ~348.4 g/mol [4] | ~332.4 g/mol [1] |

| Exact Mass | ~348.1335[6] | ~332.1386[1] |

| Primary Use | Internal standard for Omeprazole quantification[2] | Internal standard for Omeprazole sulfide quantification[7] |

| Isotopic Purity | ≥99% deuterated forms (d₁-d₃)[4] | ≥99% deuterated forms (d₁-d₃)[5] |

| Solubility | DMF: ~30 mg/mL, DMSO: ~30 mg/mL, Ethanol (B145695): ~5 mg/mL[4] | Acetonitrile (B52724): Soluble, Chloroform: Soluble[5] |

| Appearance | Solid[4] | Pale yellow solid[8] |

Synthesis and Metabolic Pathways

The synthesis of Omeprazole typically involves the formation of Omeprazole sulfide as a key intermediate. This thioether is then oxidized to the final sulfoxide product.[9][10] The synthesis of the deuterated analogues follows a similar pathway, utilizing deuterated starting materials.

In vivo, Omeprazole undergoes extensive metabolism primarily in the liver by cytochrome P450 enzymes, CYP2C19 and CYP3A4.[11] The main metabolic routes are hydroxylation to 5-hydroxyomeprazole and oxidation to omeprazole sulfone.[11] A minor pathway involves the reduction of the sulfoxide group back to the sulfide form, yielding Omeprazole sulfide.[12]

Experimental Protocols

Synthesis of Omeprazole Sulfide Intermediate

This protocol outlines the synthesis of the non-deuterated sulfide intermediate, which is analogous to the synthesis of this compound with the use of deuterated 2-mercapto-5-methoxybenzimidazole.[9]

Materials:

-

2-Mercapto-5-methoxybenzimidazole

-

2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride

-

Sodium hydroxide (B78521) (NaOH)

-

Ethanol

-

Water

Procedure:

-

Dissolve NaOH in ethanol with heating.

-

Add 2-mercapto-5-methoxybenzimidazole to the solution and reflux until dissolved.

-

Cool the mixture.

-

In a separate vessel, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride in water.

-

Slowly add the aqueous solution to the cooled benzimidazole solution.

-

Allow the reaction to proceed for several hours.

-

Collect the precipitated solid by filtration and dry to obtain the sulfide intermediate.

Oxidation to Omeprazole

This protocol describes the oxidation of the sulfide intermediate to Omeprazole.[10]

Materials:

-

Omeprazole sulfide intermediate

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane

Procedure:

-

Dissolve the sulfide intermediate in dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add a solution of m-CPBA in dichloromethane.

-

Stir the reaction mixture at a low temperature.

-

Wash the organic layer with a basic aqueous solution (e.g., sodium bicarbonate).

-

Dry the organic layer and remove the solvent under reduced pressure to yield crude Omeprazole.

-

Purify the crude product by recrystallization.

Quantification of Omeprazole in Human Plasma using LC-MS/MS with Omeprazole-d3 as Internal Standard

This protocol provides a general workflow for the use of Omeprazole-d3 as an internal standard in bioanalytical methods.[13]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation:

-

To a plasma sample, add a known amount of Omeprazole-d3 internal standard working solution.

-

Precipitate proteins by adding a solvent such as acetonitrile.

-

Vortex and centrifuge the sample.

-

Transfer the supernatant for LC-MS/MS analysis.

Chromatographic Conditions (Typical):

-

Column: C18 reverse-phase column

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Appropriate for the column dimensions.

-

Injection Volume: Typically 5-10 µL.

Mass Spectrometry Conditions (Typical):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Monitoring: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Omeprazole: Monitor the transition of the parent ion to a specific product ion.

-

Omeprazole-d3: Monitor the transition of the deuterated parent ion to a specific product ion.

-

Conclusion

Omeprazole-d3 and this compound are indispensable tools in modern pharmaceutical research. Their distinct chemical structures dictate their specific applications as internal standards for the parent drug and its sulfide metabolite, respectively. A thorough understanding of their properties, synthesis, and analytical applications, as detailed in this guide, is crucial for obtaining accurate and reproducible data in pharmacokinetic and metabolic studies, ultimately contributing to the development of safer and more effective therapies.

References

- 1. 2-(((4-Methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfanyl)-6-((~2~H_3_)methyloxy)-1H-benzimidazole | C17H19N3O2S | CID 45040155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. esschemco.com [esschemco.com]

- 9. benchchem.com [benchchem.com]

- 10. scispace.com [scispace.com]

- 11. ClinPGx [clinpgx.org]

- 12. Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

Technical Guide: Purity and Isotopic Enrichment of Omeprazole Sulfide-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies used to determine the chemical purity and isotopic enrichment of Omeprazole (B731) sulfide-d3. Omeprazole sulfide, a primary metabolite of the proton pump inhibitor omeprazole, is also a key precursor in the synthesis of esomeprazole.[1][2] The deuterated form, Omeprazole sulfide-d3, serves as a critical internal standard for quantitative analysis in pharmacokinetic and metabolic studies by mass spectrometry.[2][3] Therefore, rigorous verification of its chemical purity and the degree of deuterium (B1214612) incorporation is paramount for ensuring accurate and reliable experimental results.[4]

Quantitative Data Summary

The chemical purity and isotopic enrichment of this compound are determined using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is the primary method for assessing chemical purity, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm isotopic enrichment.

Table 1: Chemical Purity of this compound

| Lot Number | Purity by HPLC (%) | Analytical Method |

|---|---|---|

| GR-9-133 | 98.6 | HPLC |

| Reference impurity | N/A | Used as a potential impurity in omeprazole preparations[1][2] |

Data sourced from a Certificate of Analysis for a specific batch.[5]

Table 2: Isotopic Enrichment of this compound

| Lot Number | Isotopic Purity | Analytical Method |

|---|---|---|

| GR-9-133 | 99% atom D | ESI-MS |

| Generic | ≥99% deuterated forms (d1-d3) | GC- or LC-MS |

Data sourced from a Certificate of Analysis and a supplier's technical information sheet.[2][5]

Experimental Protocols

Reproducible and accurate assessment of purity and isotopic enrichment relies on well-defined experimental protocols. The following sections detail representative methodologies for HPLC, LC-MS, and NMR analysis.

Protocol for Chemical Purity Determination by HPLC

This method is designed to separate this compound from process-related impurities and degradation products.

-

Instrumentation : An HPLC or UHPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is utilized.[4]

-

Sample Preparation : An accurately weighed sample of this compound is dissolved in a suitable solvent, such as methanol (B129727) or the mobile phase, to achieve a final concentration of approximately 0.5 mg/mL.[4]

-

Chromatographic Conditions :

-

Column : Inertsil ODS 3V (250 x 4.6mm, 5 µm particles) or equivalent C18 column.[6]

-

Mobile Phase : A gradient elution is often employed. For example, a mixture of a buffer (e.g., 10 mM Ammonium Acetate, pH 7.6) as Solvent A and Acetonitrile as Solvent B.[4]

-

Example Gradient : Start with 20% B, increase to 80% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.[4]

-

-

Data Analysis : The purity is calculated based on the area percent of the principal peak relative to the total area of all observed peaks in the chromatogram.[5]

Protocol for Isotopic Enrichment and Molecular Weight Confirmation by LC-MS

This protocol is used to confirm the molecular weight and determine the isotopic distribution of this compound.

-

Instrumentation : A Liquid Chromatography (LC) system coupled to a mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument.[4][7]

-

LC Conditions : The same LC conditions as described in Protocol 2.1 can generally be used to separate the analyte before its introduction to the mass spectrometer.

-

Mass Spectrometry Settings :

-

Data Analysis : The mass spectrum is analyzed to confirm the presence of the protonated molecular ion [M+H]⁺, which is expected at approximately m/z 333.1 for this compound (C₁₇H₁₆D₃N₃O₂S).[5] The isotopic distribution is analyzed to calculate the percentage of the d3-labeled species compared to d0, d1, and d2 species, thereby determining the isotopic enrichment.[7][8]

Protocol for Structural Confirmation by NMR Spectroscopy

NMR is the definitive method for confirming the chemical structure and the position of isotopic labels.[4]

-

Instrumentation : A 400 MHz or higher NMR Spectrometer.[4]

-

Sample Preparation : 5-10 mg of the this compound sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).[4]

-

Experiments :

-

¹H NMR : A standard ¹H NMR spectrum is acquired. The absence or significant reduction of the signal corresponding to the methoxy (B1213986) group protons confirms successful deuteration at that position.[9]

-

¹³C NMR : This experiment can be used to confirm the carbon skeleton of the molecule.

-

2D NMR (e.g., COSY, HSQC) : These experiments can be performed if further structural elucidation is required.

-

-

Data Analysis : The chemical shifts, coupling constants, and signal integrations are analyzed to confirm that the overall structure is consistent with Omeprazole sulfide. The integration of the residual proton signal at the deuterated position relative to other signals provides a semi-quantitative measure of isotopic enrichment.[10]

Workflows and Metabolic Pathways

Visualizing the analytical and biological pathways of this compound provides a clearer context for its application and analysis.

Caption: Analytical workflow for purity and enrichment determination.

Caption: Simplified synthesis pathway for this compound.

Caption: Metabolic pathway of Omeprazole-d3 in vivo.

References

- 1. caymanchem.com [caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. esschemco.com [esschemco.com]

- 6. A Single Gradient Stability-Indicating Reversed-Phase LC Method for the Estimation of Impurities in Omeprazole and Domperidone Capsules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. resolvemass.ca [resolvemass.ca]

- 8. Mass Spectrometry: Determination of Isotopic Purity by Accurate Mass LC/MS - Almac [almacgroup.com]

- 9. Synthesis, structure, and reactivity of Omeprazole and related compounds - White Rose eTheses Online [etheses.whiterose.ac.uk]

- 10. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Technical Guide: Solubility of Omeprazole Sulfide-d3 in Organic Solvents

This guide provides a comprehensive overview of the solubility of Omeprazole sulfide-d3 in various organic solvents. Given the limited availability of public data for the deuterated form, this document leverages data from its non-deuterated counterpart, Omeprazole sulfide (B99878), as a close proxy. The underlying principle is that the substitution of three hydrogen atoms with deuterium (B1214612) has a negligible effect on the compound's solubility properties. This guide is intended for researchers, scientists, and professionals in drug development.

Overview of Solubility Data

Quantitative solubility data for this compound is not extensively documented in peer-reviewed literature, primarily because its main application is as an internal standard for analytical purposes.[1][2][3] However, chemical suppliers provide some qualitative information. For instance, this compound is cited as being soluble in acetonitrile (B52724) and chloroform.[1][2]

For quantitative insights, the most reliable data comes from studies on the non-deuterated analogue, Omeprazole sulfide. A detailed study systematically measured its solubility in a range of common organic solvents at various temperatures using the gravimetric method.[4][5][6][7]

Quantitative Solubility of Omeprazole Sulfide

The following table summarizes the mole fraction solubility of Omeprazole sulfide in eight different organic solvents across a temperature range of 280.35 K to 319.65 K. The data shows a consistent trend where solubility increases with temperature for all tested solvents.[4][8] Methanol, ethanol (B145695), and 95% ethanol were identified as solvents in which solubility is most sensitive to temperature changes, making them suitable for recrystallization processes.[4] In contrast, solubility is comparatively lower in acetone, isopropanol, and ethyl acetate.[4]

Table 1: Mole Fraction Solubility (x) of Omeprazole Sulfide in Various Organic Solvents at Different Temperatures (K) [4][8]

| Temperature (K) | Methanol | Ethanol | 95% Ethanol | n-Propanol | n-Butanol | Isopropanol | Acetone | Ethyl Acetate |

| 280.35 | 0.0144 | 0.0075 | 0.0063 | 0.0039 | 0.0031 | 0.0016 | 0.0017 | 0.0012 |

| 284.35 | 0.0189 | 0.0099 | 0.0083 | 0.0051 | 0.0040 | 0.0021 | 0.0022 | 0.0015 |

| 288.15 | 0.0248 | 0.0129 | 0.0109 | 0.0066 | 0.0052 | 0.0027 | 0.0028 | 0.0018 |

| 292.25 | 0.0323 | 0.0169 | 0.0143 | 0.0086 | 0.0067 | 0.0035 | 0.0036 | 0.0023 |

| 296.65 | 0.0412 | 0.0219 | 0.0187 | 0.0112 | 0.0087 | 0.0045 | 0.0047 | 0.0028 |

| 300.25 | 0.0511 | 0.0272 | 0.0233 | 0.0140 | 0.0110 | 0.0057 | 0.0059 | 0.0034 |

| 303.15 | 0.0606 | 0.0324 | 0.0278 | 0.0167 | 0.0131 | 0.0068 | 0.0071 | 0.0041 |

| 307.65 | 0.0775 | 0.0416 | 0.0358 | 0.0214 | 0.0169 | 0.0088 | 0.0091 | 0.0051 |

| 311.15 | 0.0946 | 0.0509 | 0.0439 | 0.0263 | 0.0208 | 0.0108 | 0.0112 | 0.0062 |

| 315.15 | 0.1151 | 0.0624 | 0.0540 | 0.0323 | 0.0256 | 0.0133 | 0.0138 | 0.0075 |

| 319.65 | 0.1398 | 0.0765 | 0.0665 | 0.0396 | 0.0315 | 0.0164 | 0.0170 | 0.0091 |

Data extracted from Li, Y., et al. (2013). Solubility of Omeprazole Sulfide in Different Solvents at the Range of 280.35–319.65 K. Journal of Solution Chemistry.

Qualitative and Approximate Solubility Data

The following table summarizes qualitative and approximate solubility information gathered from supplier technical data sheets for both this compound and its non-deuterated form.

Table 2: Summary of Qualitative and Approximate Solubility

| Compound | Solvent | Solubility |

| This compound | Acetonitrile | Soluble[1][2] |

| Chloroform | Soluble[1][2] | |

| DMSO | 100 mg/mL (for stock solution preparation)[3] | |

| Omeprazole sulfide | Ethanol | Approximately 2 mg/mL[9] |

| DMSO | Approximately 1 mg/mL[9] | |

| Dimethylformamide (DMF) | Approximately 0.5 mg/mL[9] |

Experimental Protocol: Gravimetric Method for Solubility Determination

The quantitative data presented above was determined using the gravimetric method.[4][5][6] This is a reliable and widely used technique for measuring the solubility of a solid in a liquid.

Methodology:

-

Apparatus Setup: A 10 mL glass test tube equipped with a stopper and a magnetic rotor is used as the equilibrium vessel. A constant-temperature bath with a super thermostatic water-circulator is required to maintain precise temperature control. An analytical balance with an uncertainty of ±0.0001 g is used for all mass measurements.[4]

-

Sample Preparation: A known volume (e.g., 8 mL) of the selected organic solvent is placed into the glass test tube.[4]

-

Achieving Saturation: An excess amount of Omeprazole sulfide is added to the solvent to ensure that a saturated solution is formed, with undissolved solid remaining.[4]

-

Equilibration: The test tube is sealed and submerged in the constant-temperature bath. The solution is continuously stirred for a sufficient time (e.g., 24 hours) to ensure that solid-liquid equilibrium is reached at the desired temperature.

-

Phase Separation: After equilibration, stirring is stopped, and the solution is left undisturbed for several hours (e.g., 8 hours) to allow the undissolved solid to settle completely.

-

Sample Withdrawal and Analysis: A carefully measured volume of the clear, saturated supernatant is withdrawn using a pre-heated or pre-cooled syringe to prevent temperature changes that could alter the solubility. The withdrawn sample is immediately weighed.

-

Solvent Evaporation: The solvent in the weighed sample is evaporated under controlled conditions (e.g., in a vacuum oven at a specific temperature) until a constant weight of the dried solute is achieved.

-

Calculation: The mass of the dissolved solute and the mass of the solvent are used to calculate the mole fraction solubility at that specific temperature. The experiment is repeated at different temperatures to generate a solubility curve.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of a compound like this compound using the gravimetric method.

References

- 1. This compound | Cayman Chemical | Biomol.com [biomol.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Solubility of Omeprazole Sulfide in Different Solvents at the Range of 280.35–319.65 K - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Solubility of Omeprazole Sulfide in Different Solvents at the Range of 280.35-319.65 K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BioKB - Publication [biokb.lcsb.uni.lu]

- 7. [PDF] Solubility of Omeprazole Sulfide in Different Solvents at the Range of 280.35–319.65 K | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

An In-Depth Technical Guide: Omeprazole Sulfide-d3 as a Metabolite of Omeprazole-d3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the formation of Omeprazole (B731) sulfide-d3 as a metabolite of Omeprazole-d3. Omeprazole, a widely prescribed proton pump inhibitor, undergoes extensive metabolism primarily by the cytochrome P450 (CYP) enzyme system. The use of stable isotope-labeled analogs, such as Omeprazole-d3, is a critical tool in drug metabolism and pharmacokinetic (DMPK) studies to elucidate metabolic pathways and quantify metabolites. This guide details the metabolic pathways of omeprazole, with a focus on the reduction to its sulfide (B99878) metabolite, and discusses the anticipated impact of deuteration on this process due to the kinetic isotope effect. Detailed experimental protocols for in vitro and in vivo metabolism studies, along with analytical methodologies for quantification, are provided. Quantitative data on omeprazole metabolism are summarized, and visualizations of the metabolic pathways and experimental workflows are presented to facilitate understanding.

Introduction to Omeprazole Metabolism and the Role of Isotopic Labeling

Omeprazole is a racemic mixture of (R)- and (S)-enantiomers that effectively suppresses gastric acid secretion by inhibiting the H+/K+-ATPase proton pump in gastric parietal cells.[1][2] Its therapeutic efficacy is significantly influenced by its pharmacokinetic profile, which is largely determined by hepatic metabolism.[3] The primary metabolic pathways for omeprazole are hydroxylation and sulfoxidation, mediated predominantly by the polymorphic enzyme CYP2C19 and to a lesser extent by CYP3A4.[4][5] These reactions lead to the formation of major metabolites such as 5-hydroxyomeprazole and omeprazole sulfone.[6]

In addition to these oxidative pathways, omeprazole can be metabolized to Omeprazole sulfide (also known as ufiprazole).[7] While this is a less predominant pathway compared to hydroxylation and sulfoxidation, the characterization of all metabolites is crucial for a complete understanding of a drug's disposition.

Stable isotope labeling, particularly with deuterium (B1214612) (²H or D), is a powerful technique in drug metabolism research. The replacement of hydrogen with deuterium can alter the rate of metabolic reactions involving the cleavage of a carbon-hydrogen bond, a phenomenon known as the kinetic isotope effect (KIE). This can lead to a slower rate of metabolism, which can be leveraged to improve a drug's pharmacokinetic properties. Furthermore, deuterated compounds like Omeprazole-d3 serve as invaluable tools in metabolite identification studies. The co-administration of a 1:1 mixture of the deuterated and undeuterated drug results in a characteristic doublet signal in mass spectrometry for the parent drug and all its metabolites, allowing for their unambiguous identification in complex biological matrices.[4] Omeprazole sulfide-d3 is the deuterated analog of the omeprazole sulfide metabolite and is used as an internal standard for its quantification.[7]

Metabolic Pathways of Omeprazole-d3

The metabolic fate of Omeprazole-d3 is expected to parallel that of omeprazole, involving the same enzymatic systems. The primary difference will be the potential for altered reaction rates for those pathways where a C-D bond is cleaved.

Major Metabolic Pathways

-

Hydroxylation: Primarily mediated by CYP2C19, this pathway leads to the formation of 5-hydroxyomeprazole-d3.

-

Sulfoxidation: Catalyzed mainly by CYP3A4, this results in the formation of omeprazole sulfone-d3.

Formation of this compound

The conversion of the sulfoxide (B87167) group in Omeprazole-d3 to a sulfide in this compound is a reductive metabolic pathway. While the specific enzymes responsible for this reduction in vivo are not as well-characterized as the oxidative pathways, this transformation is a recognized metabolic route for sulfoxide-containing drugs.

Below is a diagram illustrating the primary metabolic pathways of Omeprazole-d3.

Quantitative Data on Omeprazole Metabolism

Direct comparative quantitative data on the metabolism of Omeprazole-d3 versus Omeprazole, particularly regarding the formation of their respective sulfide metabolites, is not extensively available in the public literature. However, data from in vitro studies using human liver microsomes provide valuable insights into the kinetics of omeprazole metabolism.

Table 1: Intrinsic Clearance (CLint) for the Formation of Omeprazole Metabolites in Human Liver Microsomes

| Metabolite | S-Omeprazole CLint (µL/min/mg protein) | R-Omeprazole CLint (µL/min/mg protein) |

| 5-Hydroxyomeprazole | 1.4 | 38.2 |

| Omeprazole Sulfone | 9.9 | 0.9 |

| 5-O-desmethylomeprazole | 3.3 | 3.4 |

| Total CLint | 14.6 | 42.5 |

Data adapted from Äbelö et al. (2000). Note: Omeprazole sulfide formation was not quantified in this study.

The deuteration in Omeprazole-d3 is typically on the methoxy (B1213986) group of the benzimidazole (B57391) ring. The formation of Omeprazole sulfide involves the reduction of the sulfoxide group and does not directly involve the cleavage of the C-D bonds in this position. Therefore, a significant kinetic isotope effect on the rate of formation of this compound is not expected. The primary utility of Omeprazole-d3 in this context remains for the unambiguous identification and quantification of its metabolites.

Experimental Protocols

In Vitro Metabolism of Omeprazole-d3 using Human Liver Microsomes

This protocol is designed to determine the metabolic stability of Omeprazole-d3 and identify its metabolites in a controlled in vitro system.

Materials:

-

Omeprazole-d3

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (0.1 M, pH 7.4)

-

Acetonitrile (B52724) (ACN)

-

Internal standard (e.g., a structurally related compound not found in the matrix)

-

96-well plates

-

Incubator/shaker

-

Centrifuge

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of Omeprazole-d3 in a suitable solvent (e.g., DMSO or ACN) at a concentration of 1 mM.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Thaw the pooled HLMs on ice. Dilute with phosphate buffer to a final concentration of 1 mg/mL.

-

-

Incubation:

-

In a 96-well plate, combine the HLM suspension and Omeprazole-d3 (final concentration, e.g., 1 µM).

-

Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C with shaking.

-

-

Sample Collection and Quenching:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

-

Quench the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

-

-

Sample Processing:

-

Vortex the samples to precipitate the proteins.

-

Centrifuge at 4°C for 15 minutes at high speed (e.g., 14,000 rpm).

-

Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

-

-

Data Analysis:

-

Analyze the samples by LC-MS/MS to determine the concentration of Omeprazole-d3 at each time point.

-

Plot the natural logarithm of the percentage of remaining Omeprazole-d3 versus time.

-

Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

-

Analyze the samples in full scan mode to identify potential metabolites, including this compound.

-

In Vivo Metabolite Identification in Rodents

This protocol describes a typical in vivo study in mice to identify metabolites of Omeprazole-d3, including this compound, in plasma and other tissues.

Materials:

-

Male ICR mice (or other appropriate strain)

-

Omeprazole-d3

-

Vehicle for dosing (e.g., a mixture of saline, PEG400, and ethanol)

-

Blood collection supplies (e.g., heparinized tubes)

-

Surgical tools for tissue harvesting

-

Homogenizer

-

Acetonitrile

-

Internal standard

Procedure:

-

Dosing:

-

Prepare a dosing solution of Omeprazole-d3 in the chosen vehicle.

-

Administer the dose to the mice via the desired route (e.g., oral gavage, intravenous injection).

-

-

Sample Collection:

-

At predetermined time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples via an appropriate method (e.g., tail vein, cardiac puncture).

-

Collect urine and feces if desired.

-

At the final time point, euthanize the animals and harvest relevant tissues (e.g., liver, kidneys).

-

-

Sample Processing:

-

Plasma: Centrifuge the blood samples to separate the plasma.

-

Tissues: Homogenize the tissues in a suitable buffer.

-

Extraction: To a known volume of plasma or tissue homogenate, add 3 volumes of ice-cold acetonitrile containing the internal standard to precipitate proteins and extract the analytes.

-

Vortex and centrifuge the samples.

-

Transfer the supernatant for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the processed samples using a high-resolution mass spectrometer to identify Omeprazole-d3 and its metabolites.

-

The presence of this compound can be confirmed by its accurate mass and fragmentation pattern.

-

Analytical Methodologies

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in biological matrices due to its high sensitivity and selectivity.

Table 2: Typical LC-MS/MS Parameters for the Analysis of Omeprazole and its Metabolites

| Parameter | Setting |

| Liquid Chromatography | |

| Column | C18 reversed-phase (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Flow Rate | 0.3 - 0.5 mL/min |

| Gradient | A suitable gradient to separate the parent drug from its metabolites |

| Injection Volume | 5 - 10 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Analyte-specific precursor to product ion transitions |

| Omeprazole | 346.1 → 198.1 |

| Omeprazole-d3 | 349.1 → 201.1 |

| Omeprazole sulfide | 330.1 → 198.1 |

| This compound | 333.1 → 201.1 |

Conclusion

This compound is a key metabolite of Omeprazole-d3, and its study is integral to a comprehensive understanding of the drug's metabolic profile. The use of deuterated omeprazole is a powerful strategy for metabolite identification and quantification. While direct comparative quantitative data on the formation of this compound versus its non-deuterated counterpart is limited, the established principles of drug metabolism and the kinetic isotope effect provide a strong framework for predicting its metabolic behavior. The experimental and analytical protocols detailed in this guide offer a robust approach for researchers in the field of drug development to investigate the metabolism of Omeprazole-d3 and other novel chemical entities.

References

- 1. Different contributions of cytochrome P450 2C19 and 3A4 in the oxidation of omeprazole by human liver microsomes: effects of contents of these two forms in individual human samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Use of Omeprazole Sulfide-d3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Omeprazole sulfide-d3 as an internal standard in quantitative bioanalysis. The primary application highlighted is the determination of Omeprazole sulfide (B99878), a key metabolite of the proton pump inhibitor Omeprazole, in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Omeprazole is a widely prescribed medication for the treatment of acid-related gastrointestinal disorders. It is extensively metabolized in the body, with Omeprazole sulfide being one of its significant metabolites. Accurate quantification of Omeprazole and its metabolites is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies in drug development.

The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative LC-MS/MS analysis. A SIL-IS, such as this compound, is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes (in this case, deuterium). This near-identical physicochemical behavior ensures that the internal standard experiences similar extraction recovery, ionization efficiency, and chromatographic retention as the analyte, thereby correcting for variability during sample preparation and analysis and leading to highly accurate and precise results.[1] this compound is specifically intended for use as an internal standard for the quantification of Omeprazole sulfide.[1]

Metabolic Pathway of Omeprazole

Omeprazole undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system, particularly CYP2C19 and CYP3A4. The formation of Omeprazole sulfide is a key step in the metabolic cascade. Understanding this pathway is essential for designing robust bioanalytical methods for both the parent drug and its metabolites.

Experimental Protocols

The following protocols provide a detailed methodology for the quantification of Omeprazole sulfide in human plasma using this compound as an internal standard.

Materials and Reagents

-

Analytes: Omeprazole sulfide reference standard

-

Internal Standard: this compound

-

Reagents:

-

HPLC-grade methanol

-

HPLC-grade acetonitrile (B52724)

-

Formic acid (analytical grade)

-

Ammonium acetate (B1210297) (analytical grade)

-

Human plasma (K2-EDTA as anticoagulant)

-

Ultrapure water

-

Preparation of Stock and Working Solutions

-

Omeprazole Sulfide Stock Solution (1 mg/mL): Accurately weigh 10 mg of Omeprazole sulfide and dissolve it in 10 mL of methanol.

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Omeprazole sulfide stock solution in a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards and quality control (QC) samples at various concentration levels.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with the same diluent to achieve a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)

Protein precipitation is a straightforward and effective method for extracting Omeprazole sulfide and its internal standard from plasma samples.

LC-MS/MS Instrumentation and Conditions

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable for the separation.

-

Mobile Phase: A gradient elution using:

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Mass Spectrometry: Operated in positive ion mode with multiple reaction monitoring (MRM). The specific MRM transitions for Omeprazole sulfide and this compound should be optimized on the instrument used.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Omeprazole Sulfide | To be determined empirically | To be determined empirically |

| This compound | To be determined empirically | To be determined empirically |

Note: The exact m/z values for precursor and product ions need to be determined through infusion and optimization experiments on the specific mass spectrometer being used.

Method Validation

A comprehensive method validation should be performed according to regulatory guidelines (e.g., FDA or EMA) to ensure the reliability of the analytical data. The validation should assess the following parameters:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Linearity: The range of concentrations over which the method is accurate and precise.

-

Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.

-

Recovery: The efficiency of the extraction procedure.

-

Matrix Effect: The influence of matrix components on the ionization of the analyte and internal standard.

-